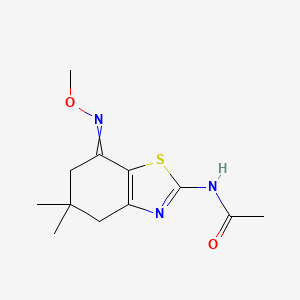![molecular formula C22H27N3O B2408034 2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole CAS No. 943104-19-6](/img/structure/B2408034.png)
2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C22H27N3O and its molecular weight is 349.478. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Radioligands
Compounds with azepane structures and related functionalities have been explored for their potential as radioligands in imaging central norepinephrine transporters (NET) with Positron Emission Tomography (PET). For example, the synthesis of carbon-11 labeled compounds for evaluating their suitability as radioligands demonstrates the ongoing interest in developing novel imaging agents for neuroscience research (Schou et al., 2006).
Anticancer and Antibacterial Studies
Novel heterocyclic compounds, including those with benzodiazole moieties, have been synthesized and evaluated for their anticancer and antibacterial activities. These studies aim to discover new therapeutic agents by exploring the biological activity of synthetic compounds against various cancer cell lines and bacterial strains (Al-adilee & Hessoon, 2019).
Neuroleptic Agents
The synthesis of benzothia/oxazepines as potent neuroleptic agents highlights the interest in developing new drugs for treating neurological disorders. These studies focus on creating compounds with potential neuroleptic activity, offering insights into the design of novel therapeutic agents for mental health conditions (Bajaj et al., 2003).
Antimicrobial and Anti-inflammatory Agents
Heterocyclic compounds, including those with benzodiazepine derivatives, have been prepared and assessed for their antimicrobial and anti-inflammatory activities. This research direction is crucial for identifying new compounds that can combat microbial infections and inflammation, contributing to the development of new treatments (Kendre et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound 2-[2-(azaperhydroepinylmethyl)benzimidazolyl]ethoxy}benzene, also known as 2-(azepan-1-ylmethyl)-1-(2-phenoxyethyl)benzimidazole or 2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, are currently unknown . The benzimidazole scaffold is known to interact with a variety of enzymes and protein receptors, making it a pivotal structure in drug design .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers of living systems due to their structural similarity to naturally occurring nucleotides . This interaction can lead to various biological activities .
Biochemical Pathways
Benzimidazole compounds are known to be involved in a wide range of pharmacological applications, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole compounds are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Benzimidazole derivatives have been found to exhibit a wide range of biological properties, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Future Directions
Properties
IUPAC Name |
2-(azepan-1-ylmethyl)-1-(2-phenoxyethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-2-9-15-24(14-8-1)18-22-23-20-12-6-7-13-21(20)25(22)16-17-26-19-10-4-3-5-11-19/h3-7,10-13H,1-2,8-9,14-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJFUMBLRARXKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)
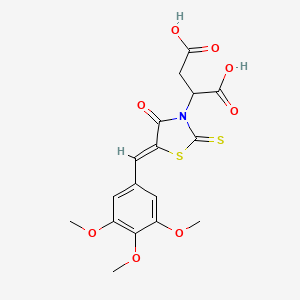
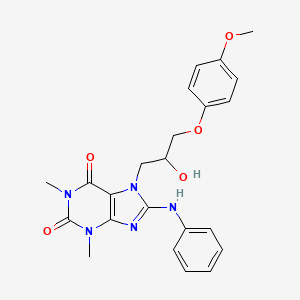


![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2407964.png)
![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)
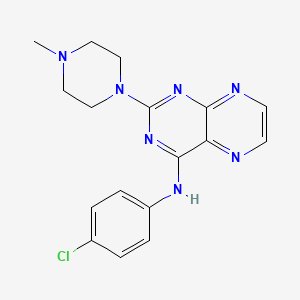
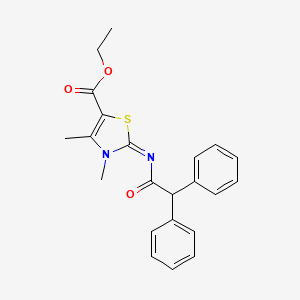
![2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B2407970.png)

